
2-Methoxy-4-phenylcyclohexan-1-amine
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Overview
Description
2-Methoxy-4-phenylcyclohexan-1-amine is a chemical compound with the molecular formula C13H19NO It is a derivative of cyclohexane, featuring a methoxy group at the second position, a phenyl group at the fourth position, and an amine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy and phenyl groups.
Phenylation: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.
Amination: The final step involves the conversion of the ketone group to an amine group, which can be achieved through reductive amination using ammonia or an amine source and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-phenylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-Methoxy-4-phenylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-phenylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclohexan-1-amine: Lacks the methoxy group, which may result in different chemical and biological properties.
4-Phenylcyclohexan-1-amine: Lacks the methoxy group and has a different substitution pattern on the cyclohexane ring.
Uniqueness
2-Methoxy-4-phenylcyclohexan-1-amine is unique due to the presence of both methoxy and phenyl groups, which can influence its reactivity, solubility, and interaction with biological targets. This combination of functional groups can provide distinct advantages in various applications, making it a valuable compound for research and development.
Biological Activity
2-Methoxy-4-phenylcyclohexan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Material : Cyclohexanone is the primary starting material.
- Phenylation : The introduction of the phenyl group can be achieved through Friedel-Crafts alkylation using benzene and a Lewis acid catalyst, such as aluminum chloride.
- Amination : The conversion of the ketone to an amine is performed via reductive amination using ammonia or an amine source with a reducing agent like sodium borohydride.
Biological Activity
This compound has been investigated for various biological activities, particularly its interactions with neurotransmitter systems.
The compound appears to interact with specific molecular targets, including receptors and enzymes, modulating their activity. The presence of both methoxy and phenyl groups enhances its binding affinity and specificity towards these targets.
Research Findings
Recent studies have highlighted the following biological activities:
- Neurotransmitter Modulation : The compound shows potential as a modulator of neurotransmitter systems, particularly in relation to NMDA receptors. This suggests implications for conditions such as depression and anxiety disorders.
- Antioxidant Properties : Some research indicates that it may exhibit antioxidant activity, which could contribute to neuroprotective effects.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these findings.
Data Table: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Neurotransmitter Modulation | Modulates NMDA receptors | |
Antioxidant Properties | Exhibits antioxidant activity | |
Antimicrobial Activity | Potential antimicrobial effects |
Case Study 1: Neuroprotective Effects
A study conducted on animal models indicated that this compound administration resulted in reduced markers of oxidative stress in brain tissue, suggesting a neuroprotective effect through antioxidant mechanisms.
Case Study 2: Antimicrobial Evaluation
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methoxy-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11-13H,7-9,14H2,1H3 |
InChI Key |
OTEAAHFWYHMUIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(CCC1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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